N-(4-methoxyphenethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide
カタログ番号:
B2972132
CAS番号:
1428374-17-7
分子量:
388.53
InChIキー:
UVOQFQZRJLIUFJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
This compound features a piperidine core substituted with:
- A carboxamide group at position 1.
- A thioether-linked 1-methylimidazole moiety at position 4.
- A 4-methoxyphenethyl side chain attached to the piperidine nitrogen.
The methoxy group may enhance metabolic stability, while the thioether could influence redox properties .
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-23-14-11-22-20(23)27-15-17-8-12-24(13-9-17)19(25)21-10-7-16-3-5-18(26-2)6-4-16/h3-6,11,14,17H,7-10,12-13,15H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQFQZRJLIUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Observations:
- Core Heterocycles: The target uses piperidine, while analogs employ pyridine (), benzimidazole (), or quinoline (). These cores influence binding specificity; quinoline derivatives like Balamapimod often target kinase ATP-binding pockets .
- Thioether vs. Sulfanyl: The target’s thioether-linked imidazole may confer greater stability than the methylsulfanyl group in ’s pyridine compound . Fluorophenyl () enhances electronegativity and metabolic resistance compared to the target’s methoxyphenethyl .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility: The carboxamide group in all compounds improves water solubility, but bulky substituents (e.g., quinoline in Balamapimod) may limit membrane permeability .
- Metabolism : Methoxy groups resist oxidative metabolism, while fluorophenyl () further slows degradation. The thioether in the target compound may undergo sulfoxidation, altering activity .
Therapeutic Implications
- Oncology: Balamapimod’s quinoline structure and kinase inhibition profile highlight its use in cancer, whereas the target compound’s imidazole-piperidine scaffold may target different pathways (e.g., GPCRs in inflammation) .
- Kinase Inhibition: The benzimidazole analog shares structural motifs with known kinase inhibitors (e.g., nilotinib), suggesting the target compound could be optimized for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
